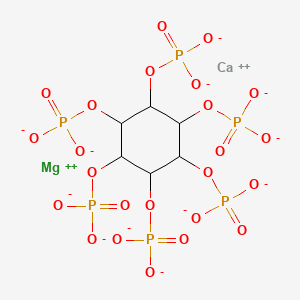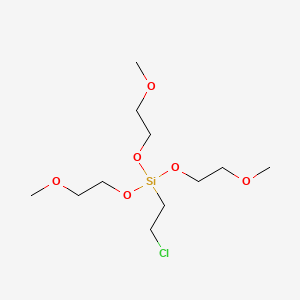
Phytin
描述
Phytin, also known as myo-inositol hexakisphosphate, is a naturally occurring compound found in plant seeds, particularly in cereals and legumes. It serves as the primary storage form of phosphorus in many plant tissues. This compound is known for its strong binding affinity to dietary minerals such as calcium, iron, and zinc, which can inhibit their absorption in the small intestine .
作用机制
Target of Action
Phytin, also known as myo-inositol hexakisphosphate (InsP6), is a stored form of phosphorus in the seeds of cereals and legumes . The primary targets of this compound are the metallic cations such as calcium (Ca), iron (Fe), potassium (K), magnesium (Mg), manganese (Mn), and zinc (Zn) . These cations play crucial roles in various biological processes, including cellular signaling, bone health, and enzymatic reactions .
Mode of Action
This compound has a strong tendency to chelate these metallic cations, forming insoluble complexes . This chelation process renders these cations unavailable to animals or humans fed on a seed diet .
Biochemical Pathways
This compound is a significant constituent of plant-derived foods, contributing to 1–5% by weight of edible cereals, legumes, pollens, oil seeds, and nuts . It plays a pivotal role in the biochemistry of inositol phosphates . The enzyme phytase mediates the hydrolysis of phytic acid, enhancing the digestibility and absorption of nutrients .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its interaction with the digestive system. Therefore, the bioavailability of this compound is low due to its low metabolizing rate .
Result of Action
The chelation of metallic cations by this compound reduces their bioavailability, which can lead to deficiencies of these essential minerals . On the other hand, the hydrolysis of phytic acid by phytase can enhance the digestibility and absorption of nutrients, upholding the anti-nutritional value of phytic acid .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the percentage of phytic acid varies with plant type, plant tissue, plant location, growing environment, soil type, and other climatic conditions . Furthermore, the effectiveness of phytase in releasing phosphate from this compound can vary depending on the dietary context .
生化分析
Biochemical Properties
Phytin plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the hydrolysis of this compound is phytase, which catalyzes the stepwise removal of phosphate groups from this compound, releasing inorganic phosphate and lower inositol phosphates . This interaction is essential for the bioavailability of phosphorus in non-ruminant animals, which lack endogenous phytase . Additionally, this compound can form complexes with proteins under both acidic and alkaline conditions, affecting protein structure and enzymatic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an antioxidant, helping to remove free radicals from cells and protecting against oxidative damage . This compound has been shown to inhibit the absorption of minerals such as calcium, iron, and zinc in the small intestine, which can impact cellular metabolism and function . Furthermore, this compound’s antioxidant properties may play a role in preventing certain diseases, such as cancer and osteoporosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. This compound’s strong chelating properties allow it to bind to minerals and proteins, forming complexes that can inhibit enzymatic activity . For example, this compound can inhibit the activity of digestive enzymes, such as amylase and protease, by binding to them and altering their structure . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can be hydrolyzed by phytase over time, releasing inorganic phosphate and lower inositol phosphates . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of mineral absorption and antioxidant activity . In vitro and in vivo studies have demonstrated that this compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low to moderate doses, this compound can improve phosphorus bioavailability and mineral absorption, enhancing overall health and growth . At high doses, this compound can have toxic or adverse effects, such as reduced mineral absorption and impaired growth . Threshold effects have been observed, where the benefits of this compound are maximized at certain dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphorus metabolism. It interacts with enzymes such as phytase, which catalyzes the hydrolysis of this compound to release inorganic phosphate and lower inositol phosphates . This compound also plays a role in the storage and mobilization of phosphorus in seeds, providing a source of phosphorus for growing plants during germination . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of phosphorus and other minerals .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can be localized to specific compartments, such as vacuoles, where it can be stored and utilized as needed . The distribution of this compound within tissues can also be influenced by factors such as mineral availability and cellular demand .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is often found in vacuoles and other storage compartments within plant cells, where it can be sequestered and mobilized as needed . This compound can also be targeted to specific organelles through post-translational modifications and targeting signals that direct its localization . The subcellular distribution of this compound can impact its interactions with other biomolecules and its overall effectiveness in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Phytin can be extracted from plant materials using various methods. Commonly, dilute mineral-acid solutions such as nitric acid, hydrochloric acid, and sulfuric acid are used as extractants . Additionally, methods involving the addition of alkali, calcium salts, magnesium salts, and ethanol precipitation are employed . The choice of method affects the mineral composition of the extracted this compound.
Industrial Production Methods
In industrial settings, this compound is typically extracted from byproducts of grain processing, such as rice bran and wheat bran. The process involves treating the raw material with dilute acid solutions to release this compound, which is then precipitated and purified .
化学反应分析
Types of Reactions
Phytin undergoes various chemical reactions, including hydrolysis, chelation, and complexation. It can form insoluble complexes with metal ions such as calcium, iron, magnesium, manganese, and zinc .
Common Reagents and Conditions
Chelation: This compound forms chelates with metal ions, which can be influenced by pH and the presence of other ions.
Major Products Formed
The hydrolysis of this compound primarily produces inositol and inorganic phosphate. Chelation reactions result in the formation of insoluble metal-phytin complexes .
科学研究应用
Phytin has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in plant metabolism and nutrient storage.
相似化合物的比较
Phytin is similar to other inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol triphosphate. These compounds also play roles in cellular signaling and nutrient storage but differ in the number of phosphate groups attached to the inositol ring . This compound is unique due to its high phosphate content and its significant role in phosphorus storage in plants .
List of Similar Compounds
- Inositol pentakisphosphate
- Inositol tetrakisphosphate
- Inositol triphosphate
属性
CAS 编号 |
3615-82-5 |
|---|---|
分子式 |
C6H14CaMgO24P6 |
分子量 |
720.39 g/mol |
IUPAC 名称 |
calcium;magnesium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4 |
InChI 键 |
JWJNVODPOMYTLT-UHFFFAOYSA-J |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] |
颜色/形态 |
Free flowing white powder |
Key on ui other cas no. |
3615-82-5 |
物理描述 |
White solid; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
溶解度 |
Slightyl sol in water |
同义词 |
Acid, Phytic Calcium Phytate Hexakisphosphate, Inositol Hexaphosphate, Inositol Inositol Hexakisphosphate Inositol Hexaphosphate Phytate Phytate, Calcium Phytate, Sodium Phytic Acid Phytin Sodium Phytate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)







![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)


![[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B1216591.png)
